2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-8-4-6-11(7-5-8)13-12(14(16)21)9(2)17-15-18-10(3)19-20(13)15/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFPGJDRKHNDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include oxides, amine derivatives, and substituted triazolopyrimidines .
Scientific Research Applications
2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antitumor activities, making it a candidate for drug development
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as CDK2, which plays a crucial role in cell cycle regulation . The compound binds to the ATP-binding site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 7
Analysis :
- Electron-donating groups (e.g., p-tolyl, dimethylamino) at position 7 may reduce antibacterial activity compared to electron-neutral or withdrawing groups (e.g., isopropylphenyl) .
- In CB2 ligands, alkyl chains (pentyl) at position 4 or 7 enhance inverse agonism, while aromatic groups (p-tolyl) remain unexplored .
Modifications at Position 2 and 5
Analysis :
- Methyl groups at positions 2 and 5 (target compound) likely reduce polarity compared to amino or thioether substituents, affecting membrane permeability .
- Position 2 modifications (e.g., benzylamino in ) are critical for switching CB2 activity from partial agonism to inverse agonism .
Carboxamide Variations at Position 6
Analysis :
Key Routes for Triazolo[1,5-a]pyrimidines
Analysis :
- The target compound likely employs a Biginelli-like reaction (), whereas ’s green additive (4,4’-trimethylenedipiperidine) offers higher yields and sustainability .
- Microwave-assisted synthesis () reduces reaction times but lacks data for the target compound .
Pharmacological and Physicochemical Profiles
CB2 Receptor Modulation
Antibacterial Activity
- The target compound’s 2,5-dimethyl groups may hinder membrane penetration compared to ’s benzylthio derivatives (MIC = 8–16 µg/mL) .
Biological Activity
2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 899997-61-6) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological properties, focusing on its antiproliferative effects against various cancer cell lines and its mechanisms of action.
- Molecular Formula : C15H17N5O
- Molecular Weight : 283.33 g/mol
- CAS Number : 899997-61-6
Antiproliferative Activity
Research indicates that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its effects on human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| H12 | HCT-116 | 9.58 | Induces apoptosis and G2/M phase arrest |
| H12 | MCF-7 | 13.1 | Regulates cell cycle-related proteins |
The compound H12 was noted for its potent activity with IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
The biological activity of this compound is primarily attributed to its ability to interfere with critical cellular pathways involved in cancer cell proliferation and survival.
Key Findings:
- ERK Signaling Pathway : Inhibition of the ERK pathway leads to reduced phosphorylation levels of key proteins such as ERK1/2 and AKT, which are crucial for cell proliferation and survival .
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle .
- Apoptosis Induction : The activation of apoptotic pathways was observed in treated cells, suggesting that the compound may promote programmed cell death in malignant cells .
Case Studies
Several studies have highlighted the efficacy of triazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Study on MGC-803 Cells : A study demonstrated that compound H12 significantly inhibited growth and colony formation in MGC-803 cells through a dose-dependent mechanism .
- Comparative Analysis : In a comparative analysis involving multiple compounds within the same chemical family, it was found that some derivatives exhibited IC50 values as low as 0.24 μM against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of triazolo[1,5-a]pyrimidine derivatives like 2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
- Methodological Answer :
- Use TMDP (trimethylenediamine piperidine) as a catalyst in ethanol/water (1:1 v/v) for improved regioselectivity and reduced side reactions .
- Avoid piperidine-based catalysts due to regulatory restrictions in some regions and safety concerns (high toxicity) .
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize heating duration (e.g., 10–12 hours at 120°C in DMF) to ensure completion .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key peaks include aromatic protons (δ 7.34–8.05 ppm for p-tolyl substituents), methyl groups (δ 2.38 ppm for CH₃), and carboxamide NH signals (δ 8.77–8.90 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed [M+H]⁺ at m/z 436.2 for analogous compounds) .
- X-ray Crystallography : Confirm bond lengths (e.g., C–N bonds ≈ 1.33–1.37 Å) and dihedral angles in the triazolo-pyrimidine core .
Q. How can researchers address solubility challenges during purification?
- Methodological Answer :
- Recrystallize from ethanol/DMF (1:1) to remove polar impurities while retaining the target compound .
- Use gradient solvent systems (e.g., hexane/ethyl acetate) for column chromatography to separate closely related derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the triazolo-pyrimidine scaffold?
- Methodological Answer :
- Systematic substitution : Replace the p-tolyl group with electron-withdrawing (e.g., 4-Cl) or electron-donating (e.g., 4-OCH₃) groups to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to correlate substituent positions (e.g., 2,5-dimethyl groups) with receptor binding .
- Data-driven SAR : Tabulate IC₅₀ values against analogs (e.g., CB2 receptor affinity for N-cycloheptyl derivatives) .
Q. What computational strategies can accelerate reaction design for novel triazolo-pyrimidine derivatives?
- Methodological Answer :
- Quantum chemical calculations : Simulate transition states to predict regioselectivity in cyclocondensation reactions .
- Machine learning (ML) : Train models on existing synthesis data (e.g., solvent systems, catalysts) to recommend optimal conditions for new derivatives .
- Reaction path search : Apply ICReDD’s workflow to integrate computational predictions with high-throughput experimentation .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic effects analysis : Investigate tautomerism or conformational flexibility using variable-temperature NMR .
- Comparative crystallography : Cross-validate NMR assignments with X-ray-derived torsion angles (e.g., C6-carboxamide orientation) .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace signal origins in complex spectra .
Q. What advanced methods are available for studying crystalline polymorphism in this compound?
- Methodological Answer :
- PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from single-crystal structures .
- DSC-TGA : Monitor phase transitions (e.g., melting points ≈ 192–195°C) and thermal stability .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) influencing packing .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodological Answer :
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce toxicity .
- Catalyst recycling : Recover TMDP via aqueous extraction and reuse in subsequent batches .
- Waste minimization : Employ flow chemistry to reduce solvent volumes and improve atom economy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
